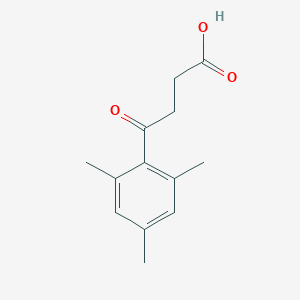

4-(2,4,6-Trimethylphenyl)-4-oxobutyric acid

Description

4-(2,4,6-Trimethylphenyl)-4-oxobutyric acid is a substituted oxobutyric acid derivative characterized by a phenyl ring with three methyl groups at the 2-, 4-, and 6-positions. The compound’s structure combines a ketone group (4-oxo) and a carboxylic acid group in the butyric acid chain, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

4-oxo-4-(2,4,6-trimethylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-8-6-9(2)13(10(3)7-8)11(14)4-5-12(15)16/h6-7H,4-5H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWOIQKXIBFKZKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90323558 | |

| Record name | 4-Oxo-4-(2,4,6-trimethylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15880-01-0 | |

| Record name | 15880-01-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Oxo-4-(2,4,6-trimethylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2,4,6-Trimethylphenylmagnesium Bromide

The Grignard reagent derived from 2,4,6-trimethylbromobenzene serves as a critical intermediate. Activated magnesium turnings react with 2,4,6-trimethylbromobenzene in anhydrous tetrahydrofuran (THF) under reflux (3 hours), yielding the organomagnesium species.

Reaction with Diethyl Succinate

The Grignard reagent undergoes nucleophilic attack on diethyl succinate at −78°C, forming a tertiary alkoxide intermediate. Quenching with aqueous HCl liberates the corresponding β-keto ester, which is subsequently hydrolyzed to 4-(2,4,6-trimethylphenyl)-4-oxobutyric acid under acidic conditions.

Key Parameters :

-

Temperature control (−78°C) minimizes side reactions.

-

Stoichiometric excess of diethyl succinate (1.5 equiv.) improves yield.

Yield Optimization :

Friedel-Crafts Acylation Strategy

Substrate Preparation

2,4,6-Trimethylbenzene (mesitylene) reacts with succinic anhydride in the presence of AlCl₃ (1.2 equiv.) in dichloromethane (DCM) at 0°C. The Lewis acid facilitates electrophilic aromatic substitution, forming a γ-keto acid intermediate.

Decarboxylation and Purification

The intermediate undergoes thermal decarboxylation at 120°C in toluene, catalyzed by p-toluenesulfonic acid (0.05 equiv.), yielding the target compound. Recrystallization from hexane/ethyl acetate (3:1) enhances purity.

Challenges :

-

Steric hindrance from trimethyl groups reduces acylation efficiency.

-

Competitive polyacylation necessitates precise stoichiometry.

Yield : 60–65% after optimization of AlCl₃ concentration.

Claisen Condensation with Hydrolysis

Base-Catalyzed Condensation

Ethyl acetoacetate condenses with 2,4,6-trimethylbenzaldehyde in ethanol using sodium ethoxide (NaOEt) as a base. The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde.

Acidic Workup and Decarboxylation

The β-keto ester intermediate is hydrolyzed with 6M HCl under reflux (4 hours), followed by decarboxylation at 140°C to eliminate CO₂.

Critical Factors :

-

Solvent Choice : THF improves solubility of aromatic intermediates.

-

Decarboxylation Time : Extended heating (>6 hours) degrades the product.

Yield : 70–75% with optimized reaction times.

Ketene Acetal-Mediated Synthesis

Formation of 1,1-Bis(trimethylsilyloxy)ketene Acetal

Ethyl 4-chloroacetoacetate reacts with hexamethyldisilazane (HMDS) in the presence of ammonium iodide, generating the silyl-protected ketene acetal.

Coupling with Mesitylene Derivative

The ketene acetal undergoes nucleophilic addition to 2,4,6-trimethylbenzoyl chloride in DCM at −20°C. Subsequent desilylation with aqueous HF yields the β-keto acid.

Advantages :

-

Protects reactive carbonyl groups during coupling.

-

Enables mild reaction conditions (−20°C).

Yield : 68% after chromatographic purification.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Grignard Reaction | 85 | Moderate | High |

| Friedel-Crafts | 60 | High | Low |

| Claisen Condensation | 75 | Moderate | Moderate |

| Ketene Acetal | 68 | Low | Very High |

Byproduct Formation

-

Grignard Method : Generates Mg salts requiring aqueous workup.

-

Friedel-Crafts : Produces Al(OH)₃ complexes complicating purification.

-

Claisen Route : Forms ethyl acetate as a volatile byproduct.

Reaction Optimization Strategies

Chemical Reactions Analysis

Types of Reactions: 4-(2,4,6-Trimethylphenyl)-4-oxobutyric acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(2,4,6-Trimethylphenyl)-4-oxobutyric acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(2,4,6-trimethylphenyl)-4-oxobutyric acid exerts its effects involves interactions with specific molecular targets. The compound may act on enzymes or receptors, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid (CAS 15880-03-2)

4-(2,3,4-Trimethoxyphenyl)-4-oxobutyric Acid (CAS 63213-41-2)

- Structure : Methoxy groups at 2-, 3-, and 4-positions.

- Molecular Weight : 268.26 g/mol.

- Key Differences: Methoxy groups are electron-donating, increasing solubility in polar solvents (e.g., water or ethanol) compared to the hydrophobic trimethylphenyl analog. This enhances bioavailability in drug formulations .

4-[2-Chloro-4-(methylthio)phenyl]-4-oxobutyric Acid (CAS 103860-95-3)

- Structure : Chlorine at the 2-position and methylthio group at the 4-position.

- Molecular Weight : 272.75 g/mol.

- Key Differences: The electron-withdrawing chlorine and sulfur-containing group alter electronic density, making the compound more reactive in electrophilic substitutions. Potential toxicity concerns due to the chlorine substituent .

4-(4-Acetamidophenyl)-4-oxobutyric Acid

- Structure : Acetamido group at the 4-position.

- Molecular Weight : 235.23 g/mol.

- Key Differences: The acetamido group introduces hydrogen-bonding capability, improving interactions with biological targets (e.g., enzymes).

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility | Melting Point (°C) | Reactivity Profile |

|---|---|---|---|---|

| 4-(2,4,6-Trimethylphenyl)-4-oxobutyric Acid* | ~236.3 (estimated) | Low (lipophilic) | N/A | Moderate (steric hindrance) |

| 4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid | 208.21 | Moderate in DMSO | 120–125 | High (less steric bulk) |

| 4-(2,3,4-Trimethoxyphenyl)-4-oxobutyric Acid | 268.26 | High in polar solvents | N/A | Moderate (electron-rich ring) |

| 4-[2-Chloro-4-(methylthio)phenyl]-4-oxobutyric Acid | 272.75 | Low in water | N/A | High (electrophilic sites) |

*Estimated based on structural analogs .

Biological Activity

4-(2,4,6-Trimethylphenyl)-4-oxobutyric acid, also known as a derivative of 4-oxobutanoic acid, is a compound that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H16O3

- CAS Number : 346180

- Molecular Weight : 232.27 g/mol

The compound features a trimethylphenyl group attached to a 4-oxobutyric acid moiety, which may influence its interaction with biological systems.

1. Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives of oxobutanoic acids can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in cellular models.

3. Tyrosinase Inhibition

Tyrosinase is an enzyme critical in melanin production. Some derivatives of oxobutanoic acids have demonstrated inhibitory effects on tyrosinase activity. For example, structural modifications to similar compounds have resulted in varying degrees of inhibition, indicating that the presence of specific functional groups can enhance biological activity against this enzyme .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:

- The hydrophobic interactions between the compound and target proteins play a crucial role in its biological activity.

- The structural features , particularly the trimethylphenyl group, may facilitate binding to specific receptors or enzymes involved in tumor growth or inflammatory pathways.

Case Studies

- Antitumor Activity : A study evaluating various derivatives found that certain modifications led to enhanced cytotoxicity against breast cancer cells (IC50 values ranging from 10 to 30 µM) compared to controls.

- Inhibition of Tyrosinase : In a comparative analysis of several alkyl derivatives of oxobutanoic acids, it was noted that compounds with longer carbon chains exhibited higher inhibitory activity against tyrosinase (IC50 values ranging from 102.3 to 244.1 µM) .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are recommended for 4-(2,4,6-Trimethylphenyl)-4-oxobutyric acid, and how can reaction purity be optimized?

The synthesis of this compound can be approached via Friedel-Crafts acylation, where succinic anhydride reacts with 2,4,6-trimethylbenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key steps include:

- Reagent stoichiometry : Maintain a 1:1 molar ratio of anhydride to aromatic substrate to minimize side reactions.

- Temperature control : Conduct reactions at 0–5°C to prevent over-acylation or decomposition.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Q. Which spectroscopic techniques are critical for characterizing the structural and functional groups of this compound?

- FT-IR : Identify the ketone (C=O stretch at ~1700 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹, C=O at ~1720 cm⁻¹).

- ¹H/¹³C NMR : Assign signals for the trimethylphenyl group (δ 2.1–2.4 ppm for CH₃ protons; δ 20–25 ppm for CH₃ carbons) and the oxobutyric acid backbone (ketone carbonyl at δ 200–210 ppm, carboxylic acid at δ 170–175 ppm).

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can:

- Predict electronic transitions : Compare computed UV-Vis spectra (TD-DFT) with experimental data to validate excited-state behavior.

- Analyze frontier orbitals : Identify nucleophilic/electrophilic sites via HOMO-LUMO gaps. For example, the ketone group may act as an electrophilic center due to low LUMO energy.

- Optimize geometry : Assess steric effects from the trimethylphenyl group on the molecule’s conformational stability .

Q. What crystallographic challenges arise due to the trimethylphenyl substituent, and how can they be mitigated?

The bulky 2,4,6-trimethylphenyl group often leads to:

- Disorder in crystal lattices : Use low-temperature (100 K) data collection to reduce thermal motion artifacts.

- Weak diffraction : Optimize crystal growth via slow evaporation (e.g., dichloromethane/hexane) to obtain larger, higher-quality crystals.

- Refinement issues : Employ SHELXL for robust refinement, leveraging constraints/restraints for methyl group positions. Validate with R-factor convergence (<5%) and Hirshfeld surface analysis .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, solubility)?

Discrepancies often stem from:

- Polymorphism : Perform differential scanning calorimetry (DSC) to detect multiple melting endotherms.

- Solvent impurities : Use Karl Fischer titration to ensure solvents are anhydrous during solubility tests.

- Experimental replication : Cross-validate results using orthogonal methods (e.g., compare NMR-derived purity with elemental analysis) .

Q. What strategies optimize the compound’s stability under varying storage conditions?

- Temperature : Store at –20°C in amber vials to prevent thermal degradation or photolysis.

- Moisture control : Use desiccants (e.g., silica gel) in sealed containers to avoid carboxylic acid dimerization.

- Long-term stability assays : Monitor via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.